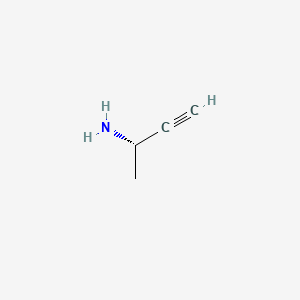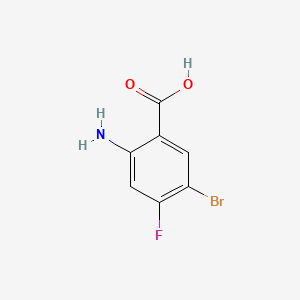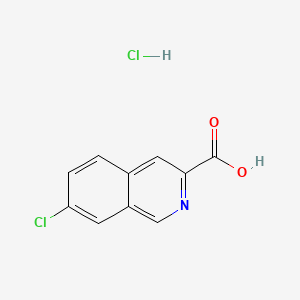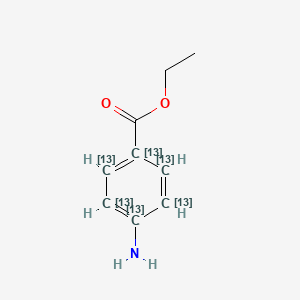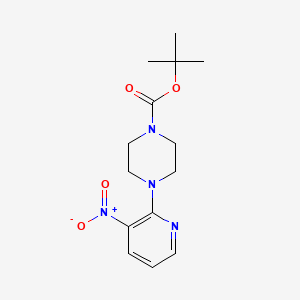![molecular formula C6H6ClN3 B586920 4-Chloro-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine CAS No. 16372-08-0](/img/structure/B586920.png)
4-Chloro-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine is an important pharmaceutical intermediate . It is widely used in the synthesis of many pharmaceutical intermediates, including CP690550, CGP76030, and others . This compound serves as the scaffold for many commercially available drugs .
Molecular Structure Analysis
The molecular structure of 4-Chloro-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine is characterized by a pyrrolo[2,3-d]pyrimidine core, which is a bicyclic structure consisting of a pyrrole ring fused with a pyrimidine ring . The compound also contains a chlorine atom, which is attached to one of the carbon atoms in the pyrimidine ring .Chemical Reactions Analysis
4-Chloro-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine can participate in various chemical reactions, depending on the specific conditions and reagents . For instance, it can serve as a starting material in the synthesis of selective CDK2 inhibitors .Physical And Chemical Properties Analysis
4-Chloro-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine is a compound with the molecular formula C6H6ClN3 and a molecular weight of 155.58 g/mol . It has a topological polar surface area of 37.8 Ų and a complexity of 130 . The compound is characterized by one hydrogen bond donor and three hydrogen bond acceptors .Applications De Recherche Scientifique
Anticancer Applications
The compound has been used in the design and synthesis of new pyrrolo[2,3-d]pyrimidine derivatives that have shown promising anticancer activity . These derivatives were tested against seven selected human cancer cell lines, including MCF7, A549, HCT116, PC3, HePG2, PACA2, and BJ1 . Some of these compounds showed significant cytotoxic effects, with IC50 values as low as 1.7 μg/ml .
Apoptosis Induction
Certain derivatives of 4-Chloro-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine have been found to induce apoptosis in cancer cells . For instance, compounds 14a and 14b caused cell cycle arrest at the G1/S phase in MCF7 cells . Compounds 16b and 18b induced the apoptotic death of MCF7 cells .
Gene Expression Regulation
These compounds have also been found to regulate gene expression in cancer cells . In MCF7 cells treated with compounds 14a, 14b, and 18b, genes such as P53, BAX, DR4, and DR5 were up-regulated, while Bcl2, Il-8, and CDK4 were down-regulated .
Protein Activity Modulation
The activity of certain proteins was also modulated by these compounds . For example, compound 14b increased the activity of Caspase 8 and BAX, while the activity of Bcl2 was greatly decreased in 14a treated MCF7 cells .
Multi-Targeted Kinase Inhibition
Some derivatives of 4-Chloro-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine have been found to be potential multi-targeted kinase inhibitors . For instance, compound 5k exhibited significant activity against EGFR, Her2, VEGFR2, and CDK2 enzymes .
Antibacterial Activity
4-Chloro-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine has been used in the synthesis of some novel thieno[2,3-d]pyrimidines, which have shown antibacterial activity .
Mécanisme D'action
Target of Action
The primary targets of 4-Chloro-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine are various kinases, including EGFR, Her2, VEGFR2, and CDK2 . These kinases play crucial roles in cell signaling pathways, regulating cell growth, division, and survival .
Mode of Action
4-Chloro-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine interacts with its targets by binding to these kinases, inhibiting their activity . This interaction leads to changes in the cell signaling pathways controlled by these kinases, affecting cell growth and survival .
Biochemical Pathways
The inhibition of these kinases disrupts the signaling pathways they control, leading to downstream effects such as cell cycle arrest and apoptosis . Specifically, the compound has been shown to increase the activity of proapoptotic proteins caspase-3 and Bax, while downregulating the activity of the anti-apoptotic protein Bcl-2 .
Pharmacokinetics
The compound’s potency against its targets suggests it has sufficient bioavailability to exert its effects .
Result of Action
The result of 4-Chloro-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine’s action is the induction of cell cycle arrest and apoptosis in cancer cells . This leads to a decrease in cell growth and survival, demonstrating the compound’s potential as an anticancer agent .
Action Environment
The action of 4-Chloro-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine can be influenced by various environmental factors. For instance, the compound is stable under normal temperature and humidity conditions but may decompose in the presence of strong acids or alkalis . Therefore, proper storage in a cool, dry, and well-ventilated area away from heat sources and oxidants is essential .
Orientations Futures
The future directions for 4-Chloro-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine are likely to be influenced by ongoing research and development in the field of medicinal chemistry. Given its role as a key intermediate in the synthesis of various pharmaceutical compounds, continued exploration of its potential applications is expected .
Propriétés
IUPAC Name |
4-chloro-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClN3/c7-5-4-1-2-8-6(4)10-3-9-5/h3H,1-2H2,(H,8,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJXVPXRXXVHTBP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C1C(=NC=N2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50671981 |
Source


|
| Record name | 4-Chloro-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50671981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.58 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine | |
CAS RN |
16372-08-0 |
Source


|
| Record name | 4-Chloro-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50671981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

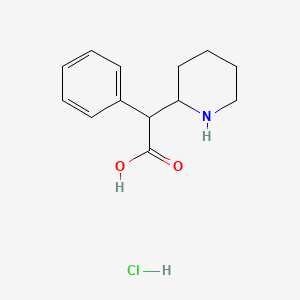
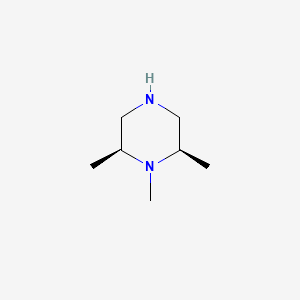


![N-[2-[6-(Benzyloxy)-5-methoxyindol-3-yl]ethyl]acetamide-d4](/img/structure/B586842.png)
